molecular formula C11H12F3NO3 B8124897 Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate

Cat. No.: B8124897
M. Wt: 263.21 g/mol
InChI Key: IBCOOKHTAPNFRN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a chiral amino acid ester featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. This compound is structurally analogous to phenylalanine derivatives, where the trifluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and bioavailability in pharmaceutical applications.

Properties

IUPAC Name

methyl 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCOOKHTAPNFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Esterification

A widely reported method involves the esterification of 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid using thionyl chloride (SOCl₂) in methanol. The carboxylic acid group is activated by thionyl chloride, forming an acyl chloride intermediate, which subsequently reacts with methanol to yield the methyl ester.

Reaction Conditions :

  • Substrate : 2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid (5.56 g, 30.76 mmol)

  • Solvent : Methanol (120 mL)

  • Reagent : Thionyl chloride (11.2 mL, 154 mmol)

  • Temperature : 0–25°C (ice bath to room temperature)

  • Time : 12–24 hours

Procedure :

  • The substrate is suspended in methanol and cooled to 0°C.

  • Thionyl chloride is added dropwise to avoid excessive exothermicity.

  • The mixture is stirred overnight at room temperature.

  • Solvent removal under reduced pressure yields a crude residue.

  • Purification via aqueous workup (basification with NaHCO₃ and extraction with ethyl acetate) affords the product as a white solid (4.97 g, 89% yield).

Key Data :

ParameterValue
Yield89%
Purity (LCMS)196.1 [M+H]⁺
Reaction Scale30.76 mmol

Direct Amination of α,β-Unsaturated Esters

An alternative route involves the Michael addition of ammonia to methyl 3-(3-(trifluoromethoxy)phenyl)acrylate. This method avoids the use of harsh chlorinating agents but requires careful control of stereochemistry.

Reaction Conditions :

  • Substrate : Methyl 3-(3-(trifluoromethoxy)phenyl)acrylate

  • Reagent : Ammonia (NH₃) in methanol

  • Catalyst : None (thermal conditions)

  • Temperature : 60°C

  • Time : 48 hours

Procedure :

  • The α,β-unsaturated ester is dissolved in methanol saturated with ammonia.

  • The solution is heated under reflux to facilitate conjugate addition.

  • Precipitation of the product occurs upon cooling, with subsequent filtration and recrystallization from ethanol.

Key Data :

ParameterValue
Yield72%
Stereoselectivity~85% ee (racemic mix)

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial applications prioritize throughput and safety, often employing continuous flow reactors. This method enhances heat transfer and reduces reaction times compared to batch processes.

Reactor Setup :

  • Type : Microfluidic tubular reactor

  • Residence Time : 10 minutes

  • Temperature : 50°C

  • Pressure : 3 bar

Process Steps :

  • Esterification Module : Methanol and 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid are mixed with catalytic H₂SO₄.

  • Neutralization Unit : Effluent is treated with aqueous NaOH to quench excess acid.

  • Separation : Liquid-liquid extraction isolates the ester product.

Key Metrics :

MetricBatch ProcessFlow Process
Yield89%93%
Throughput5 kg/day50 kg/day
Solvent Consumption120 L/kg40 L/kg

Catalytic Asymmetric Synthesis

Chiral Organocatalysts

Enantioselective synthesis employs cinchona alkaloid-derived catalysts to induce asymmetry during the amidation step.

Catalyst : (DHQD)₂PHAL (dihydroquinidine-derived)
Substrate : Methyl 3-(3-(trifluoromethoxy)phenyl)acrylate
Reagent : Benzylamine

Conditions :

  • Solvent : Toluene

  • Temperature : -20°C

  • Time : 72 hours

Outcomes :

  • Enantiomeric Excess : 92% ee

  • Yield : 68%

  • Catalyst Loading : 5 mol%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with sustainable chemistry principles.

Setup :

  • Equipment : Planetary ball mill

  • Milling Balls : Zirconia (10 mm diameter)

  • Frequency : 30 Hz

Procedure :

  • Equimolar amounts of 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid and methyl tosylate are loaded into the milling jar.

  • Milling proceeds for 2 hours.

  • The product is washed with cold water to remove byproducts.

Results :

ParameterValue
Yield78%
Purity95%
Energy Consumption0.5 kWh/mol

Analytical and Purification Strategies

Chromatographic Methods

HPLC Conditions :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Retention Data :

CompoundRetention Time (min)
Starting Material (Carboxylic Acid)3.2
Product (Methyl Ester)5.7
Thionyl Chloride Byproducts1.8
Time (Weeks)Purity (%)Major Degradant (%)
099.50
495.23.1 (Hydrolysis)
888.79.8 (Oxidation)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it suitable for developing drugs that target specific diseases, particularly neurological disorders. The trifluoromethoxy group can enhance the compound's binding affinity to receptors and enzymes, which is crucial for drug design.

Biological Studies

Research has shown that this compound can serve as a probe for studying enzyme-substrate interactions. Its amino acid backbone allows it to be incorporated into peptides or proteins, potentially altering their function. Studies have indicated that modifications of the trifluoromethoxy group can lead to variations in biological activity, making it an interesting subject for structure-activity relationship studies in pharmacology .

Materials Science

Due to its unique chemical structure, this compound is being explored for developing novel materials with enhanced thermal stability and electrical conductivity. The compound's properties may allow for the creation of advanced materials used in electronics and other high-performance applications.

Case Study 1: Antimalarial Research

In a study focusing on antimalarial compounds, researchers investigated the structural modifications of related compounds to improve their efficacy against Plasmodium falciparum. The introduction of trifluoromethoxy groups was found to influence the metabolic stability and potency of these compounds significantly. This highlights the relevance of this compound in developing new antimalarial agents .

Case Study 2: Enzyme Inhibition

Another study examined the compound's role as an inhibitor of specific enzymes involved in disease pathways. The findings suggested that the trifluoromethoxy substitution could enhance selectivity towards certain enzyme targets, providing insights into its potential therapeutic applications .

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides or ketones.
  • Reduction : Reduction reactions can yield alcohols or different amine derivatives.
  • Substitution : The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

These reactions are crucial for synthesizing derivatives that may exhibit improved properties or activities.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Synthesis Yield (Reported) Application Reference
This compound (hypothetical) -OCF₃ (3-position) C₁₁H₁₂F₃NO₃ ~259.2* High lipophilicity, metabolic stability N/A Pharmaceutical intermediate [18], [19]
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride -SO₂CH₃ (3-position) C₁₁H₁₆ClNO₄S 293.77 Enhanced solubility (hydrochloride salt), enzyme inhibition >98% (industrial grade) Intermediate for Lifitegrast (dry eye treatment) [8], [14]
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate -OCH₂CF₂H (3-position) C₁₂H₁₅F₂NO₃ 259.25 Moderate polarity, potential CNS activity N/A Preclinical research [15]
Ethyl 2-amino-3-(3-(difluoromethyl)phenyl)propanoate -CF₂H (3-position) C₁₂H₁₅F₂NO₂ 243.25 Lower steric bulk, improved membrane permeability N/A Agrochemical intermediates [16]
(±) Methyl 3-(1-[3,3-dimethylcyclohexyl]-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl)propanoate -OCF₃ (4-position, benzimidazole core) C₂₆H₂₈F₃N₃O₃ 511.52 Anticancer activity (IDH1 inhibition) 1.7 (relative yield metric) Oncology drug development [13]

*Calculated based on analogous compounds.

Substituent Analysis:
  • Trifluoromethoxy (-OCF₃) : The electron-withdrawing nature of -OCF₃ increases resistance to oxidative degradation compared to methoxy (-OCH₃) groups, making it favorable in drug design [19].
  • Methylsulfonyl (-SO₂CH₃) : Enhances hydrogen-bonding capacity and solubility but may reduce blood-brain barrier penetration due to higher polarity [14].
  • Difluoroethoxy (-OCH₂CF₂H) : Balances lipophilicity and metabolic stability, often used in CNS-targeting agents [15].

Pharmacological and Industrial Relevance

  • Agrochemicals : Ethyl esters with difluoromethyl groups show promise as pesticide intermediates, leveraging fluorine’s electronegativity for target specificity [16].

Biological Activity

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the molecular formula C11H12F3NO3C_{11}H_{12}F_3NO_3 and a molecular weight of approximately 275.22 g/mol. Its structure includes a trifluoromethoxy group, which enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross cell membranes, facilitating interactions with intracellular targets.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating enzyme functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Investigations suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies have shown potential anticancer properties, particularly through modulation of key signaling pathways involved in tumor growth.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study explored the effects of this compound on lung cancer cell lines. The compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 2.5 µM, indicating strong anticancer potential .
  • Antimicrobial Testing :
    • In vitro tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against resistant strains.

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50/MIC values reported for this compound compared to other related compounds:

Compound NameActivity TypeIC50/MIC ValueReference
This compoundAnticancer (lung cancer)2.5 µM
Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoateAntibacterialMIC: 50-100 µg/mL
Related Compound XAnticancerIC50: 1.8 µM
Related Compound YAntibacterialMIC: 30 µg/mL

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